
Yuanhuadin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Yuanhuadin is a daphnane-type diterpene isolated from the dried flower buds of the plant Daphne genkwa Sieb. This compound, along with its analogues, has been studied for its anti-inflammatory and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Yuanhuadin is typically isolated from the flower buds of Daphne genkwa. The extraction process involves drying the flower buds and using solvents to extract the diterpenoids
Industrial Production Methods: Industrial production of this compound primarily relies on the extraction from natural sources, as synthetic methods are not yet fully developed or optimized for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Yuanhuadin undergoes various chemical reactions, including oxidation and reduction. detailed studies on the specific reactions and conditions are limited.
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents and reducing agents
Major Products: The major products formed from the reactions of this compound are not extensively studied, and further research is needed to elucidate the complete reaction pathways and products.
Applications De Recherche Scientifique
Yuanhuadin has shown promising applications in various fields of scientific research :
Chemistry: this compound and its analogues are studied for their unique chemical structures and potential as lead compounds for drug development.
Biology: this compound exhibits significant biological activities, including anti-inflammatory and anticancer effects.
Industry: The compound’s bioactive properties make it a candidate for developing new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The mechanism of action of yuanhuadin involves the downregulation of the AXL tyrosine kinase receptor and the enzyme nicotinamide N-methyltransferase, which are often overexpressed in non-small cell lung cancer cells . These molecular targets play a crucial role in the compound’s anticancer effects.
Comparaison Avec Des Composés Similaires
Yuanhuadin is part of a series of daphnane-type diterpenes isolated from Genkwa Flos . Similar compounds include:
- Yuanhuacin
- Yuanhuafin
- Yuanhuagin
- Yuanhuahin
- Yuanhuajin
- Yuanhualin
- Yuanhuamin
- Yuanhuapin
- Yuanhuatin
These compounds share structural similarities but differ in their pharmacological activities and toxicity profiles. This compound, for instance, has shown promising anticancer effects, whereas some analogues like yuanhuafin and yuanhuapin are considered more toxic .
Propriétés
Formule moléculaire |
C32H42O10 |
|---|---|
Poids moléculaire |
586.7 g/mol |
Nom IUPAC |
[(1S,2S,6R,7S,8R,10R,11S,12S,14S,16S,17S,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-14-[(1E,3E)-nona-1,3-dienyl]-5-oxo-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] acetate |
InChI |
InChI=1S/C32H42O10/c1-7-8-9-10-11-12-13-14-29-40-26-22-25-28(16-33,39-25)27(36)30(37)21(15-18(4)23(30)35)32(22,42-29)19(5)24(38-20(6)34)31(26,41-29)17(2)3/h11-15,19,21-22,24-27,33,36-37H,2,7-10,16H2,1,3-6H3/b12-11+,14-13+/t19-,21+,22+,24+,25-,26+,27-,28+,29-,30+,31+,32-/m1/s1 |
Clé InChI |
NHELFTYSELEEFD-DDRSGVFGSA-N |
SMILES isomérique |
CCCCC/C=C/C=C/[C@]12O[C@H]3[C@@H]4[C@@H]5[C@](O5)([C@H]([C@@]6([C@@H]([C@]4(O1)[C@@H]([C@@H]([C@@]3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |
SMILES canonique |
CCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(C(C3(O2)C(=C)C)OC(=O)C)C)C=C(C6=O)C)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


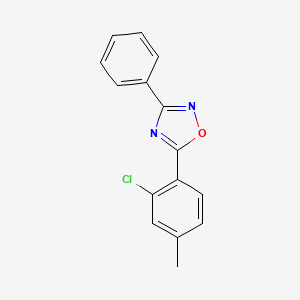
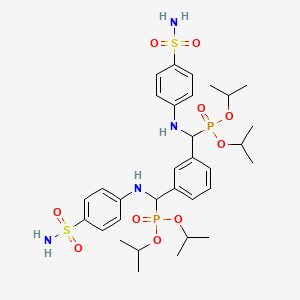
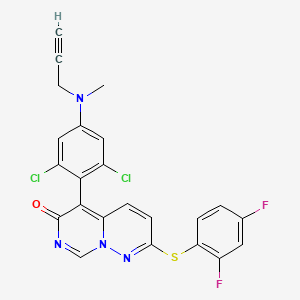
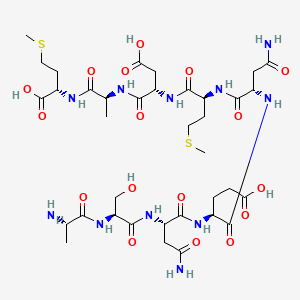
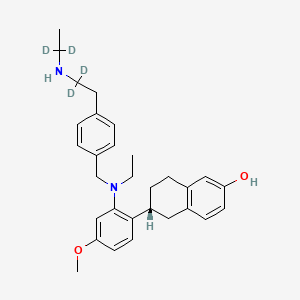

![N-[(4-Hydroxy-3-methoxyphenyl)methyl]-7-phenylhept-6-ynamide](/img/structure/B12375322.png)
![2-[4-[(4S,5R)-2-(4-tert-butyl-2-ethoxyphenyl)-4,5-bis(4-chlorophenyl)-4,5-dimethylimidazole-1-carbonyl]piperazin-1-yl]acetic acid](/img/structure/B12375333.png)
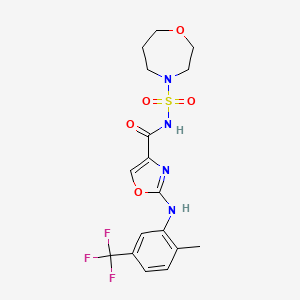
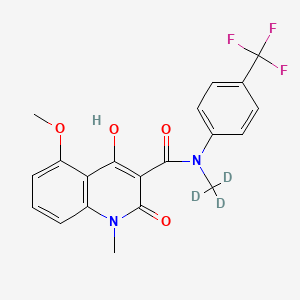
![2-[(9Z,12Z)-heptadeca-9,12-dienyl]-6-hydroxybenzoic acid](/img/structure/B12375351.png)
![(E)-N-[(3-hydroxy-4-methoxyphenyl)methyl]-N,3-bis(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B12375358.png)
![2-[(2-phenylphenyl)methylsulfanyl]-5-(1-phenyl-9H-pyrido[3,4-b]indol-3-yl)-1,3,4-oxadiazole](/img/structure/B12375359.png)

